5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid
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Overview
Description
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. The furan ring is then introduced through a series of reactions involving carboxylation and cyclization. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate binding to proteins and enzymes, while the furan ring can participate in electron transfer reactions. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid
- (1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-l-proline
- Fmoc-L-Arg (Me, Me)-OH (symmetrical)
- Fmoc-Nw-nitro-L-arginine
Uniqueness
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the Fmoc group, piperidine ring, and furan ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
2866308-21-4 |
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Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23-10-9-22(31-23)16-11-13-26(14-12-16)25(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,16,21H,11-15H2,(H,27,28) |
InChI Key |
FLRDAXWTIJKHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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